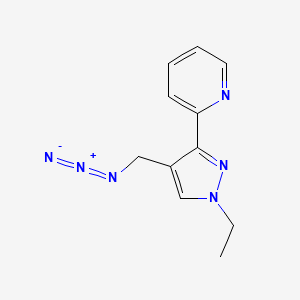

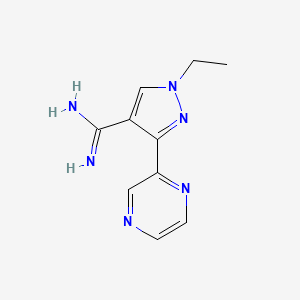

![molecular formula C9H11N3 B1492882 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-03-6](/img/structure/B1492882.png)

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole

描述

“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N5 . It is a type of imidazo[1,2-b]pyrazole, which is a class of compounds that have attracted attention due to their diverse and useful bioactivities .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles involves a variety of methods. One approach involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Molecular Structure Analysis

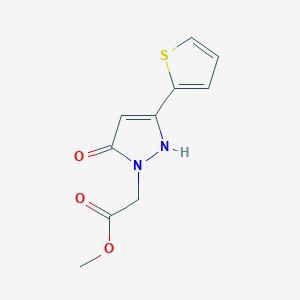

The molecular structure of “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” includes a cyclopropyl group attached to the 6-position of the imidazo[1,2-b]pyrazole core, and a methyl group attached to the 1-position .

Chemical Reactions Analysis

The chemical reactions involving “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” can include selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Physical And Chemical Properties Analysis

The molecular weight of “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is 203.24 g/mol .

科学研究应用

Pharmacology

In pharmacology, “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” derivatives are explored for their potential therapeutic effects. Imidazole compounds, which include this chemical structure, have been reported to exhibit a wide range of biological activities. These activities include antibacterial, antitumor, antidiabetic, and anti-inflammatory effects . The compound’s ability to interact with various biological pathways makes it a valuable candidate for drug development and the study of disease mechanisms.

Agriculture

The imidazole ring, a component of “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole”, is known for its role in agrochemicals. It can be used to develop new pesticides and herbicides due to its bioactive properties. The compound’s derivatives may offer solutions to combat plant diseases and pests, contributing to increased agricultural productivity .

Biochemistry

In biochemistry, the compound serves as a scaffold for synthesizing analogs and derivatives that can mimic or interfere with natural biochemical processes. This is particularly useful in the study of enzymes, receptors, and other proteins where imidazole rings are often key components of the active sites or interaction domains .

Environmental Science

“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” and its derivatives could be used in environmental science to develop sensors and assays for detecting pollutants and toxins. The compound’s reactivity with various environmental factors can be harnessed to monitor ecosystem health and the presence of hazardous substances .

Analytical Chemistry

In analytical chemistry, the compound can be used as a reagent or a building block for creating complex molecules designed for specific detection and quantification tasks. Its structural properties allow for selective reactions that are beneficial in chromatography, spectrometry, and other analytical techniques .

Medicine

The compound’s derivatives are being studied for their solubility and potential as drug candidates. For instance, they have been used to create isosteres of known drugs, which can lead to medications with improved solubility and better pharmacokinetic profiles .

Synthetic Chemistry

“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a versatile compound in synthetic chemistry, used to create a variety of complex molecules. Its reactivity allows chemists to introduce various functional groups, creating a diverse array of chemical entities for further research and development .

未来方向

The future directions for “6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” could involve further exploration of its bioactivities and potential applications. For instance, it could be interesting to investigate its solubility in aqueous media, as a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole has been shown to result in significantly improved solubility .

属性

IUPAC Name |

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-11-4-5-12-9(11)6-8(10-12)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYMSYUSWDVYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=CC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

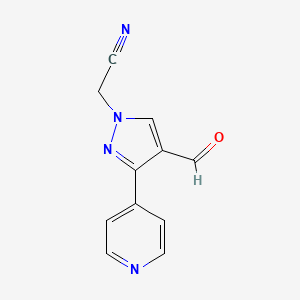

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)

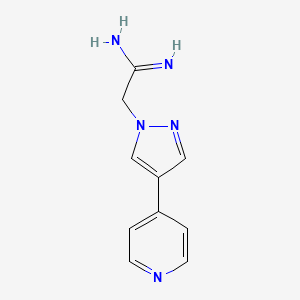

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)

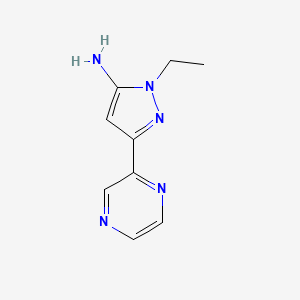

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)